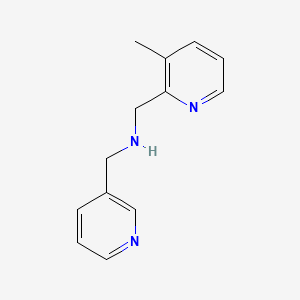

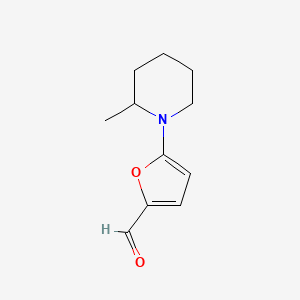

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

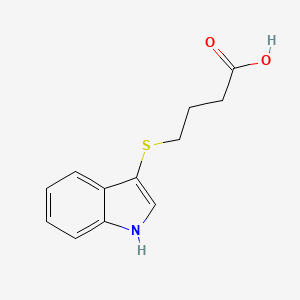

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine, otherwise known as MPMPA, is an organic compound derived from pyridine and amine groups. It is a colorless liquid that has a wide range of applications in the scientific research field, including in the synthesis of heterocyclic compounds, as a reagent in organic synthesis, and in the production of pharmaceuticals. MPMPA is also used in the manufacture of pesticides, herbicides, and other agricultural chemicals.

Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis of novel ligands and their metal complexes, such as rhenium tricarbonyl core complexes of thymidine and uridine derivatives, demonstrates the versatility of pyridinylmethyl-amine derivatives in forming bifunctional chelators. These complexes have been characterized using various spectroscopic techniques, including NMR and X-ray crystallography, revealing intricate molecular structures and coordination patterns (Wei et al., 2005).

Antioxidant and Enzymatic Inhibition Properties

- Pyridinyl amines derivatives have shown promising antioxidant activity and moderate acetylcholinesterase inhibitory properties, suggesting potential applications in the design of molecules with dual activity for therapeutic purposes (Vargas Méndez & Kouznetsov, 2015).

Catalysis and Chemical Reactions

- Complexes designed from bi- and tridentate ligands with a pyridinylmethyl-amine moiety have been used as catalysts in various chemical reactions, including the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the functional utility of these compounds in synthetic chemistry (Singh et al., 2017).

Coordination Polymers and Network Structures

- The synthesis of one-dimensional silver(I) coordination polymers using dicompartmental N,N-donor ligands, including pyridinylmethyl-amine derivatives, highlights the structural diversity and potential applications in material science (Chakraborty et al., 2013).

Bio-Inorganic Chemistry

- Cobalt(III) alcoholate complexes formed by pyridinylmethyl-amine derivatives have been synthesized and structurally characterized, contributing to the understanding of coordination chemistry and potential applications in bio-inorganic and medicinal chemistry (Padhi et al., 2011).

properties

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12/h2-8,15H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUDXQVFXPHXEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)